molecular formula C23H29NO8 B048738 Diphenhydramine citrate CAS No. 88637-37-0

Diphenhydramine citrate

Cat. No. B048738
CAS RN: 88637-37-0
M. Wt: 447.5 g/mol
InChI Key: SPCKHVPPRJWQRZ-UHFFFAOYSA-N
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Description

1. Introduction

Diphenhydramine citrate is a compound known for its pharmacological effects as an H1 histamine receptor antagonist. However, this review will focus on its chemical aspects, excluding its pharmacological applications.

2. Synthesis Analysis

Snead and Jamison (2013) describe an innovative end-to-end continuous flow synthesis of diphenhydramine hydrochloride, emphasizing atom economy and waste minimization. This method produces the compound as a molten salt at high temperatures, representing a pioneering approach in the synthesis of active pharmaceutical ingredients (APIs) (Snead & Jamison, 2013).

3. Molecular Structure Analysis

Glaser and Maartmann-moe (1990) conducted X-ray crystallography studies on diphenhydramine hydrochloride, revealing its solid-state structure. The study provides insights into the molecule's conformation and the symmetry aspects of its structure (Glaser & Maartmann-moe, 1990).

4. Chemical Reactions and Properties

Kuo, Huang, and Lou (2000) discovered that diphenhydramine inhibits neuronal Na(+) current, offering insights into its interaction with inactivated Na(+) channels. This study provides valuable information regarding the chemical interactions of diphenhydramine at a molecular level (Kuo, Huang, & Lou, 2000).

5. Physical Properties Analysis

Wang et al. (2018) explored the reversible single crystal-to-single crystal phase transformation of Diphenhydramine-Citrate. This study is significant in understanding the solid-state phase changes and the structural transformations of diphenhydramine under varying temperatures (Wang et al., 2018).

6. Chemical Properties Analysis

Henegouwen et al. (1987) studied the photochemical decomposition of diphenhydramine in water, identifying various products and reaction mechanisms. This research highlights the compound's stability and reaction pathways under light exposure (Henegouwen et al., 1987).

Scientific Research Applications

  • NMDA Receptor Blockade : Diphenhydramine inhibits NMDA-mediated membrane currents, which contributes to its sedative effects and potential implications in long-term potentiation (LTP) related effects like analgesia and amnesia (Föhr et al., 2015).

  • Vertigo Prevention : It is effective in reducing the strength of vertigo at ultra-high static magnetic fields and can be used preventively, even at low doses (Thormann et al., 2013).

  • Local Anesthetic Effect : Diphenhydramine inhibits neuronal Na(+) current by selectively binding to inactivated channels, contributing to its local anesthetic effects (Kuo et al., 2000).

  • Cytochrome P450 Inhibition : It is a high-affinity substrate and inhibitor of the cytochrome P450 isozyme CYP2D6, which may cause individual differences in anti-allergic efficacy and sedative effects (Akutsu et al., 2007).

  • Pain Management : Diphenhydramine reduces acute pain in emergency department settings by 28% (Alsager et al., 2022).

  • Preventing Transfusion Reactions : Combined with acetaminophen, it is effective in preventing transfusion reactions in hematology/oncology patients compared to placebo (Kennedy et al., 2008).

  • Bronchodilator and Antisecretory Agent : A chemically related compound, Deptropine citrate, is used as a bronchodilator and antisecretory agent for various respiratory conditions (Drug and Therapeutics Bulletin, 1964).

  • Electrophoretic Applications : The application of voltage increases the amount of diphenhydramine hydrochloride released from a gel carrier, demonstrating its potential in electrophoretic applications (Gröning, 1987).

  • Stability in Pharmaceutical Formulations : A study developed a new syrup formulation of diphenhydramine hydrochloride, more stable in solid form than liquid, and used advanced analysis methods for quantitative analysis (Devrim et al., 2014).

  • Toxicity Management : Intravenous lipid emulsion improved hypotension compared to sodium bicarbonate in a model of severe diphenhydramine toxicity (Varney et al., 2016).

Safety And Hazards

Taking higher than recommended doses of diphenhydramine can lead to serious heart problems, seizures, coma, or even death . It is not recommended in young children or the elderly .

properties

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCKHVPPRJWQRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58-73-1 (Parent)
Record name Diphenhydramine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80237211
Record name Diphenhydramine citrate [USP]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenhydramine citrate

CAS RN

88637-37-0
Record name Diphenhydramine citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88637-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphenhydramine citrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenhydramine citrate [USP]
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(diphenylmethoxy)ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate
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Record name DIPHENHYDRAMINE CITRATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD433S209
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
DD Rao, SS Sait, K Mukkanti - Journal of chromatographic …, 2011 - academic.oup.com
… for diphenhydramine citrate … for diphenhydramine citrate impurities. The recovery of ibuprofen impurities were ranged from 98.1% to 100.5% and the recovery of diphenhydramine citrate …
Number of citations: 25 academic.oup.com
DD Rao, P Venkat Rao, SS Sait, K Mukkanti… - Chromatographia, 2009 - Springer
… of ibuprofen and diphenhydramine citrate in pharmaceutical … –1.73 mg mL −1 of diphenhydramine citrate, in a diluent consisting … for ibuprofen and diphenhydramine citrate was …
Number of citations: 10 link.springer.com
L Chen, XY He, K Zhou, DF Li, TL Liu… - … American Journal of …, 2012 - latamjpharm.org
… of each analyte were 0.9997 for diphenhydramine citrate, 0.9999 for benzhydrol and 1.0000 for … was also performed on determination of diphenhydramine citrate, and a good linearity …
Number of citations: 1 www.latamjpharm.org
GG Kay, HI Schwartz, MA Wingertzahn… - Human …, 2016 - Wiley Online Library
… Diphenhydramine citrate demonstrated significant impairment relative to gabapentin and placebo on speed deviation (p < 0.05). Other comparisons were either nonsignificant or …
Number of citations: 13 onlinelibrary.wiley.com
Food and Drug Administration, HHS - Federal register, 2002 - pubmed.ncbi.nlm.nih.gov
… for over-the-counter (OTC) antiemetic, antihistamine, antitussive, and nighttime sleep-aid drug products to add a warning statement for oral products containing diphenhydramine citrate …
Number of citations: 6 pubmed.ncbi.nlm.nih.gov
VK KUMAR, A SINGH - osf.io
… Diphenhydramine citrate standard stock solution: Weigh and transfer 24 mg of diphenhydramine citrate working/reference standard into 200 mL volumetric flask, add 150 mL of diluent, …
Number of citations: 0 osf.io
S Diab, DI Gerogiorgis - … 2015-Core Programming Area at the …, 2015 - research.ed.ac.uk
… and other neurological symptoms; moreover, it has a strong hypnotic effect and is and FDA-approved nonprescription sleep aid, especially in the form of diphenhydramine citrate. Our …
Number of citations: 1 www.research.ed.ac.uk
TPPUF Salts - Foundations of Crystallography, 2018 - scripts.iucr.org
A reversible single crystal-to-single crystal phase transformation of an antihistamine drug Diphenhydramine-Citrate (DPH-CIT) 1 salt provides an excellent opportunity for probing …
Number of citations: 2 scripts.iucr.org
MM Zareh, MI ALahmdi, AA Keshk - Journal of Sensor Technology, 2016 - scirp.org
… The drug has a strong hypnotic effect and is FDA-approved as a nonprescription sleep aid, especially in the form of diphenhydramine citrate. The drug was first synthesized by George …
Number of citations: 3 www.scirp.org
D Gerogiorgis - American Institute of Chemical Engineers (AIChE) …, 2015 - research.ed.ac.uk
… and other neurological symptoms; moreover, it has a strong hypnotic effect and is and FDA-approved nonprescription sleep aid, especially in the form of diphenhydramine citrate. Our …
Number of citations: 0 www.research.ed.ac.uk

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